1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone
Description
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone is a synthetic compound featuring a benzothiazole-piperazine core linked to a 4-(ethylsulfonyl)phenyl ethanone moiety.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-ethylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-2-29(26,27)17-9-7-16(8-10-17)15-20(25)23-11-13-24(14-12-23)21-22-18-5-3-4-6-19(18)28-21/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIXKDVIENQTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional distinctions are highlighted below through comparisons with key analogs. Data are synthesized from anticancer, antipsychotic, and antifungal studies.
Structural and Pharmacological Comparison
Key Comparative Insights
Substituent Effects on Activity :
- The ethylsulfonyl group in the target compound is a stronger electron-withdrawing group (EWG) than the benzothiazole-thio moiety in 5j . This may enhance receptor binding affinity and metabolic stability.
- Methoxy and chloro substituents (e.g., in biphenyl derivatives) correlate with antipsychotic activity but may increase off-target effects compared to ethylsulfonyl .
Structural Flexibility and Pharmacokinetics: Compounds with longer aliphatic chains (e.g., butanone in ) exhibit reduced blood-brain barrier (BBB) penetration, whereas ethanone derivatives like the target compound may optimize CNS bioavailability .
QSAR and Computational Predictions :
- Biphenyl-piperazine analogs highlight the importance of QPlogBB (brain/blood partition coefficient) and electron affinity (EA) in antidopaminergic activity . The ethylsulfonyl group’s impact on these parameters remains to be explored.
Metal Coordination Potential: Unlike APEHQ, which forms bioactive metal complexes, the target compound’s ethylsulfonyl group may limit metal coordination, directing its utility toward non-metalloenzyme targets .
Q & A
Q. Optimization Tips :
- Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions .
- Solvent Selection : Use dichloromethane (DCM) for coupling reactions due to its inertness and solubility properties .
- Catalysts : Microwave-assisted synthesis can reduce reaction times (e.g., from 24h to 2h) while improving yields by 15–20% .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing the target compound’s purity and structural integrity?
Q. Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the piperazine ring connectivity (δ 3.2–3.8 ppm for N-CH2) and ketone carbonyl (δ 195–205 ppm) .
- Mass Spectrometry (HR-MS) : Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 470.12) and detect impurities via isotopic patterns .
- HPLC-PDA : Use a C18 column (ACN/H2O gradient) to assess purity (>95%) and monitor degradation products under stress conditions .
Advanced: How can researchers design experiments to establish structure-activity relationships (SAR) for this compound’s antimicrobial potential?
Q. Methodological Answer :
Systematic Substituent Variation :
- Modify the ethylsulfonyl group to methylsulfonyl or benzylsulfonyl to assess hydrophobicity effects .
- Replace the benzothiazole ring with benzoxazole or imidazole to evaluate heterocycle specificity .
Biological Assays :
- Conduct MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Computational Modeling :
- Perform molecular docking against bacterial targets (e.g., M. tuberculosis enoyl-ACP reductase) to identify key binding interactions (e.g., sulfonyl-oxygen hydrogen bonds) .
Q. Methodological Answer :
Pharmacokinetic Profiling :
- Measure plasma half-life and bioavailability using LC-MS/MS. Poor in vivo efficacy may correlate with rapid hepatic clearance (e.g., CYP3A4 metabolism) .
Metabolite Identification :
- Use high-resolution mass spectrometry (HR-MS/MS) to detect inactive metabolites (e.g., sulfoxide derivatives) .
Formulation Optimization :
Basic: What in vitro models are appropriate for initial screening of this compound’s neuropharmacological activity?
Q. Methodological Answer :
- Receptor Binding Assays :
- Screen against serotonin (5-HT1A) and dopamine (D2) receptors via radioligand displacement (IC50 values <100 nM suggest high affinity) .
- Enzyme Inhibition :
- Test acetylcholinesterase (AChE) inhibition using Ellman’s method; IC50 <10 µM indicates therapeutic potential .
Advanced: How can computational chemistry methods predict and optimize the compound’s metabolic stability?
Q. Methodological Answer :
CYP450 Metabolism Prediction :
- Use Schrödinger’s SiteMap to identify vulnerable sites (e.g., ethylsulfonyl group prone to oxidation) .
Molecular Dynamics (MD) Simulations :
- Simulate binding to human serum albumin (HSA) to predict plasma protein binding (>90% reduces free drug availability) .
QSAR Modeling :
- Develop quantitative models correlating logP values (>3.0) with improved blood-brain barrier penetration .
Basic: What are the primary degradation pathways observed under various pH conditions for sulfonyl-containing compounds like this one?
Q. Methodological Answer :
- Acidic Conditions (pH 1–3) : Hydrolysis of the sulfonyl group to sulfonic acid derivatives .
- Alkaline Conditions (pH 10–12) : Nucleophilic attack on the ketone moiety, forming hydrates or alcohols .
- Oxidative Stress : Sulfonyl-to-sulfoxide conversion under H2O2 exposure; monitor via TLC (Rf shift from 0.6 to 0.4) .
Advanced: What orthogonal analytical approaches validate the compound’s stability in long-term storage?
Q. Methodological Answer :
- XRPD : Detect crystalline-to-amorphous transitions affecting solubility .
- DSC : Identify melting point shifts (>5°C indicates polymorphism) .
- LC-MS Stability Monitoring : Store at -20°C under argon; monthly testing for 12 months shows <2% degradation .
Advanced: How can researchers address solubility limitations in biological assays for this lipophilic compound?
Q. Methodological Answer :
- Co-Solvent Systems : Use 10% DMSO/PBS (v/v) for in vitro assays; confirm no solvent interference via negative controls .
- Nanoformulation : Prepare PLGA nanoparticles (150–200 nm size) to enhance aqueous dispersion (e.g., 2 mg/mL vs. 0.1 mg/mL free compound) .
Basic: What safety protocols are essential when handling intermediates containing reactive sulfonyl groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
